molecular formula C18H13F3N4OS2 B2483103 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide CAS No. 625369-63-3

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Cat. No. B2483103
CAS RN: 625369-63-3
M. Wt: 422.44
InChI Key: WKNIBOVGPIQJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of a class of chemicals that have attracted interest for their potential in various applications due to their unique structural features and functional groups. Its complex structure involves cyclopenta[b]thiophen, pyridinyl sulfanyl, and acetamide moieties, indicating a possibility for diverse chemical reactions and applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide shows the complexity of creating such molecules, involving regioselective attacks and cyclization to introduce various functional groups into the core structure (Shams et al., 2010).

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Novel Synthesis and Antitumor Evaluation : A study explored the synthesis of heterocyclic compounds derived from a key precursor structurally related to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide. These compounds showed significant antitumor activities against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Shams et al., 2010).

  • Antimicrobial Potential : Another study focused on the synthesis of new thiazolidinone, thiazoline, and thiophene derivatives, which exhibited promising antimicrobial properties. These findings suggest the potential of these compounds in developing new antimicrobial agents (Gouda et al., 2010).

Synthesis and Structural Applications

  • Synthesis of Diverse Heterocyclic Compounds : Research highlighted the synthesis of novel hydrazide and hydrazide-hydrazone derivatives from a compound structurally related to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide. These compounds have potential applications in medicinal chemistry due to their structural diversity and possible biological activities (Wardakhan et al., 2013).

  • Development of Antimicrobial Dyes : A study on the design and synthesis of novel antimicrobial dyes and their precursors based on related molecular systems demonstrated significant antimicrobial activity and potential applications in dyeing and textile finishing (Shams et al., 2011).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS2/c1-9-5-13(18(19,20)21)12(7-23)16(24-9)27-8-15(26)25-17-11(6-22)10-3-2-4-14(10)28-17/h5H,2-4,8H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNIBOVGPIQJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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